molecular formula C11H17ClN2O B1440865 2-Amino-2-methyl-N-(2-methylphenyl)propanamide hydrochloride CAS No. 1220038-31-2

2-Amino-2-methyl-N-(2-methylphenyl)propanamide hydrochloride

Cat. No. B1440865
M. Wt: 228.72 g/mol
InChI Key: LBWJHSXWOGZYHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Amino-2-methyl-N-(2-methylphenyl)propanamide hydrochloride” is a chemical compound with the molecular formula C10H15ClN2O . It is a derivative of propanamide .


Molecular Structure Analysis

The molecular structure of “2-Amino-2-methyl-N-(2-methylphenyl)propanamide hydrochloride” consists of a propanamide backbone with a methyl group and an amino group attached to the second carbon atom, and a 2-methylphenyl group attached to the nitrogen atom .

Scientific Research Applications

  • Antibacterial Activity : A study by Tumosienė et al. (2012) synthesized derivatives from 3-[(4-methylphenyl)amino]propanehydrazide, including compounds structurally similar to 2-Amino-2-methyl-N-(2-methylphenyl)propanamide hydrochloride, which exhibited significant antibacterial activity against Rhizobium radiobacter (Tumosienė et al., 2012).

  • Muscle Relaxant and Anticonvulsant Activities : Tatee et al. (1986) explored N-Substituted 3-amino-2-methyl-N-(3-phenyl-5-isoxazolyl)propanamide derivatives, closely related to the compound , and found them to possess selective muscle relaxant and anticonvulsant activities (Tatee et al., 1986).

  • Potential in Antimalarial Treatment : Norcross et al. (2019) discussed the optimization of a phenotypic hit against Plasmodium falciparum based on an aminoacetamide scaffold. Their findings suggest that compounds including elements of 2-Amino-2-methyl-N-(2-methylphenyl)propanamide hydrochloride could serve as potential leads in antimalarial treatments (Norcross et al., 2019).

  • Antifungal Properties : Research by Helal et al. (2013) on 2-(6-methoxy-2-naphthyl)propionamide derivatives showed significant antifungal activities. This research indicates the potential for related compounds in antifungal applications (Helal et al., 2013).

  • Anticancer Activity : El Rayes et al. (2019) prepared compounds based on a similar structural framework, showing promising anticancer properties against human HCT-116 and MCF-7 cell lines (El Rayes et al., 2019).

  • Other Bioactive Constituents : A study by Atta-ur-rahman et al. (1997) identified constituents from Jolyna laminarioides, including compounds structurally akin to 2-Amino-2-methyl-N-(2-methylphenyl)propanamide hydrochloride, which showed chymotrypsin inhibitory activity and antimicrobial properties (Atta-ur-rahman et al., 1997).

Future Directions

The future directions for “2-Amino-2-methyl-N-(2-methylphenyl)propanamide hydrochloride” are not clear from the available information. It could potentially be used in various chemical reactions due to the presence of amine and amide functional groups .

properties

IUPAC Name

2-amino-2-methyl-N-(2-methylphenyl)propanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O.ClH/c1-8-6-4-5-7-9(8)13-10(14)11(2,3)12;/h4-7H,12H2,1-3H3,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBWJHSXWOGZYHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C(C)(C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-2-methyl-N-(2-methylphenyl)propanamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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